molecular formula C19H26N4O3S B2610779 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1704528-77-7

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2610779
CAS No.: 1704528-77-7
M. Wt: 390.5
InChI Key: FMPBUWZTOWBNMY-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative incorporates two key structural features: a 3,4-dimethoxyphenyl group and a 1,3-thiazol-2-yl piperidine moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore found in molecules that interact with a variety of biological targets. The 1,3-thiazole ring is a privileged scaffold in drug discovery known for its diverse biological activities. Thiazole-containing compounds are frequently explored for a wide range of applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The presence of the urea linkage further enhances the molecule's potential for forming hydrogen bonds with biological targets, making it a valuable scaffold for probe design and structure-activity relationship (SAR) studies. This compound is intended for research applications such as assay development, high-throughput screening, and as a building block in the synthesis of more complex chemical entities. It is supplied as a high-purity material characterized by standard analytical methods to ensure consistency and reliability in research settings. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-25-16-6-5-14(10-17(16)26-2)11-21-18(24)22-12-15-4-3-8-23(13-15)19-20-7-9-27-19/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBUWZTOWBNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCCN(C2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:

    Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride.

    Synthesis of 1-(1,3-thiazol-2-yl)piperidine: This involves the reaction of 2-aminothiazole with piperidine in the presence of a suitable base.

    Formation of the urea derivative: The final step involves the reaction of the prepared intermediates with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs include:

Compound Name Key Substituents Heterocyclic Components Molecular Weight (g/mol) Key References
1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea (Target) 3,4-Dimethoxyphenylmethyl, piperidin-3-ylmethyl 1,3-Thiazole, piperidine ~443.5 (calculated)
1-[(4-Methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea 4-Methoxyphenylmethyl, nitro group 5-Nitro-1,3-thiazole ~336.3
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Chloro-trifluoromethylphenyl, pyridinylmethyl thioether Pyridine ~525.9
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Ethoxyphenyl, 5-oxopyrrolidinyl Pyrrolidinone ~383.4
L-742694 (Morpholine-triazole derivative) Trifluoromethoxyphenyl, triazolyl, morpholine 1,2,4-Triazole, morpholine ~489.4

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy group contrasts with electron-withdrawing substituents like nitro () or trifluoromethyl (), which alter electronic density and bioavailability .
  • Heterocyclic Diversity : Thiazole (target) vs. triazole () or pyridine () affects aromaticity and hydrogen-bonding capacity. Thiazoles exhibit stronger π-acceptor properties than pyridines .
  • Linker Flexibility: The piperidine ring in the target compound allows greater conformational adaptability compared to rigid pyrrolidinone () or morpholine () scaffolds .
Pharmacological Considerations
  • Solubility : The 3,4-dimethoxy group may reduce aqueous solubility compared to polar substituents like ethoxy () or hydroxymethyl () .
  • Metabolism : Piperidine rings are prone to CYP450-mediated oxidation, whereas morpholine () or pyridine () systems may offer better metabolic stability .
  • Toxicity: The absence of nitro groups (cf.

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively. A study demonstrated that thiazole-containing compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin in Jurkat and HT-29 cell lines, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat<10
Compound 14HT-29<15

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial effects. A related study on thiazole derivatives reported effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism is hypothesized to involve disruption of microbial cellular processes .

PathogenActivityReference
Staphylococcus aureusInhibited
Candida albicansInhibited

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in cancer cell proliferation .
  • Interference with Protein Interactions : Molecular dynamics simulations suggest that thiazole moieties interact with proteins through hydrophobic contacts, which may disrupt critical signaling pathways in cancer cells .
  • Antimicrobial Mechanisms : The presence of the thiazole ring may contribute to membrane disruption or interference with DNA synthesis in microbes .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

Case Study 1: Anticancer Efficacy

A recent investigation evaluated a series of thiazole-containing urea derivatives against pancreatic cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional treatments. This underscores the therapeutic potential of these compounds in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of similar thiazole derivatives against clinical isolates. The results indicated promising activity against resistant strains of bacteria, suggesting that modifications to the thiazole structure could enhance efficacy against infections.

Q & A

Q. What are the optimal synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea to achieve high yield and purity?

The synthesis typically involves multi-step protocols:

  • Step 1: Coupling of 3,4-dimethoxyphenylmethyl amine with a piperidin-3-ylmethyl intermediate.
  • Step 2: Reaction with 1,3-thiazol-2-yl isocyanate or carbamate derivatives under basic conditions (e.g., triethylamine in DMF or ethanol) .
  • Purification: Column chromatography (silica gel, gradients of petroleum ether/ethyl acetate) improves purity. Optimizing reaction temperature (20–60°C) and solvent polarity can enhance yields to >60% .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Triethylamine, DMF, 40°C7592%
2Ethanol, reflux6388%

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR: Assigns protons and carbons in the urea linkage, thiazole, and piperidine moieties. Key peaks include δ ~6.8 ppm (aromatic protons) and δ ~3.7 ppm (methoxy groups) .
  • IR Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₃H₂₉N₄O₃S: 465.19) .

Q. What are the recommended in vitro assays for initial pharmacological screening?

  • Enzyme Inhibition Assays: Target kinases or proteases due to thiazole and urea motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase assays) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., GPCRs or ion channels) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Variable Control: Standardize assay conditions (e.g., pH, temperature, cell lines). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation: Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective in establishing the structure-activity relationship (SAR) for derivatives?

  • Substituent Variation: Modify the thiazole ring (e.g., 4-methylthiazole) or piperidine’s N-alkyl groups. Compare activity in cytotoxicity or target-binding assays .
  • Bioisosteric Replacement: Replace the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., 4-chlorophenyl) to assess electronic effects .

Example SAR Table:

DerivativeModificationIC₅₀ (μM)LogP
ParentNone1.22.8
A4-Cl-phenyl0.73.1
BPiperazine5.41.9

Q. How can computational modeling be integrated into studying the compound’s mechanism of action?

  • Molecular Docking: Predict binding poses in target proteins (e.g., kinase ATP pockets). Use software like AutoDock Vina with crystallographic data .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with urea linkage) .

Q. What environmental impact assessments are relevant during preclinical development?

  • Biodegradation Studies: Use OECD 301B tests to measure aerobic degradation in water/soil .
  • Ecotoxicology: Evaluate acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition .

Q. How are synthetic impurities characterized and mitigated?

  • HPLC-MS: Identify byproducts (e.g., unreacted isocyanate intermediates).
  • Process Optimization: Reduce dimerization via diluted reaction conditions or slow reagent addition .

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